

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Oxotetrahydrofuran

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Compound of Interest

Compound Name: 3-Oxotetrahydrofuran

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-oxotetrahydrofuran** (also known as dihydro-3(2H)-furanone), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted and typical spectroscopic values, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data of 3-Oxotetrahydrofuran

The following tables summarize the expected spectroscopic data for **3-oxotetrahydrofuran** based on the analysis of its functional groups—a five-membered cyclic ketone and an ether.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Oxotetrahydrofuran**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 4.0 - 4.2	Triplet	2H	-O-CH ₂ - (C5)
~ 3.8 - 4.0	Singlet	2H	-O-CH ₂ -C=O (C2)
~ 2.6 - 2.8	Triplet	2H	-CH ₂ -C=O (C4)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Oxotetrahydrofuran**

Chemical Shift (δ) ppm	Assignment
~ 205 - 220	C=O (C3)
~ 70 - 80	-O-CH ₂ -C=O (C2)
~ 65 - 75	-O-CH ₂ - (C5)
~ 35 - 45	-CH ₂ -C=O (C4)

Table 3: Predicted IR Absorption Data for **3-Oxotetrahydrofuran**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 1750	Strong	C=O stretch (five-membered ring ketone)[1][2]
~ 2850 - 3000	Medium	C-H stretch (alkane)
~ 1050 - 1150	Strong	C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data for **3-Oxotetrahydrofuran** (Electron Ionization)

m/z	Predicted Relative Abundance	Assignment
86	Moderate	Molecular Ion $[M]^+$
58	High	$[M - CO]^+$ (loss of carbon monoxide)
56	High	$[M - CH_2O]^+$ (loss of formaldehyde)
42	High	$[C_2H_2O]^+$ (ketene radical cation)
28	High	$[CO]^+$ or $[C_2H_4]^+$ (ethylene from ring fragmentation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

- Weigh approximately 10-20 mg of neat **3-oxotetrahydrofuran** for 1H NMR (25-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely to prevent solvent evaporation.

2.1.2 Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
- Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid)

- Place one drop of **3-oxotetrahydrofuran** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[3]

2.2.2 Data Acquisition

- Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- Process the spectrum to display absorbance or transmittance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

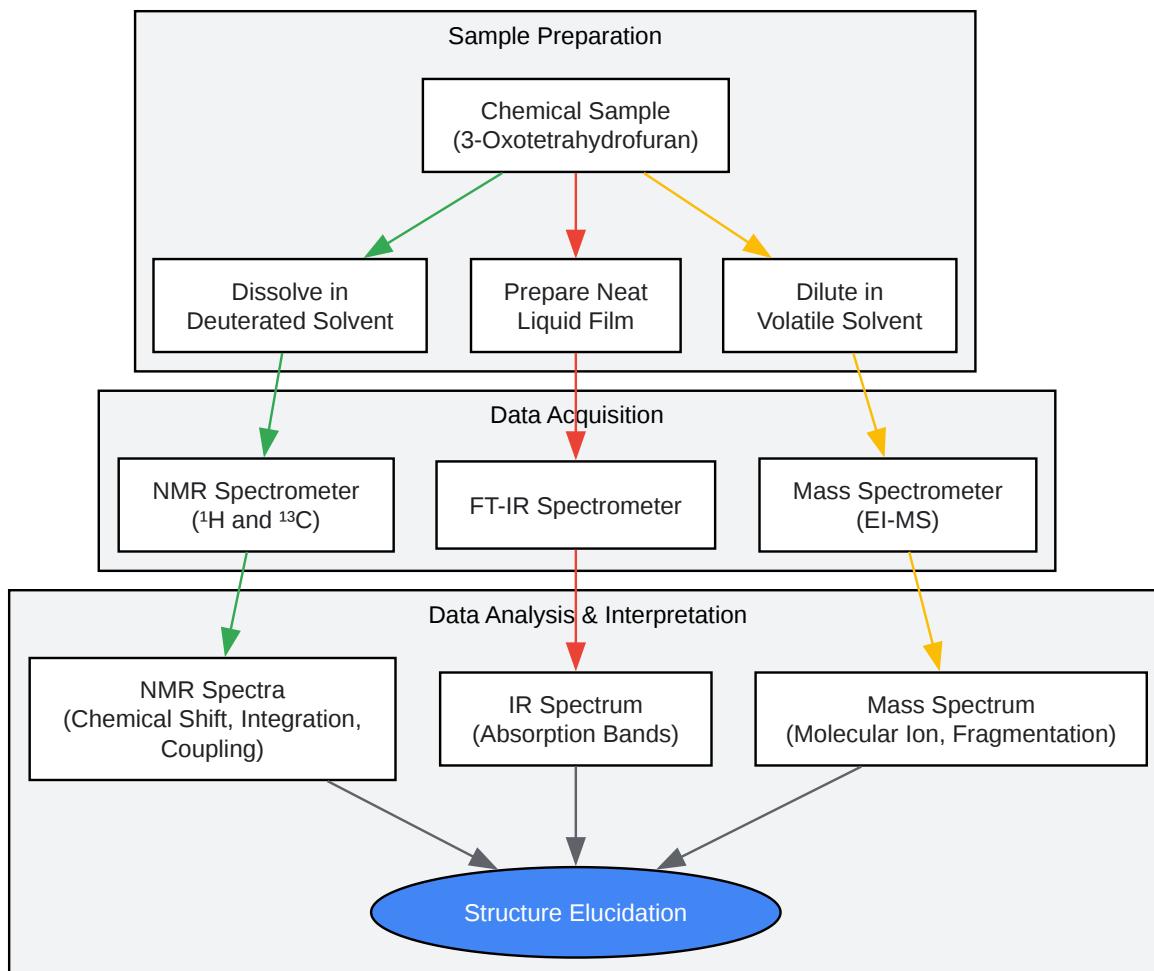
- Prepare a dilute solution of **3-oxotetrahydrofuran** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$.

2.3.2 Data Acquisition (Electron Ionization - EI)

- Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
- The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. par.nsf.gov [par.nsf.gov]
- 4. imreblank.ch [imreblank.ch]
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